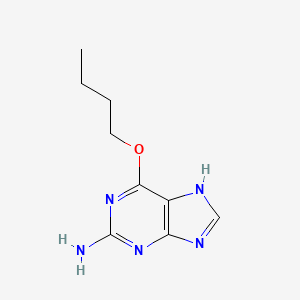

6-butoxy-9H-purin-2-amine

Description

6-Butoxy-9H-purin-2-amine is a purine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at position 6 and an amine (-NH₂) at position 2. The butoxy group contributes to lipophilicity, influencing membrane permeability and metabolic stability, while the amine at position 2 enables hydrogen bonding in biological interactions .

Properties

IUPAC Name |

6-butoxy-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHOZXNZJHRHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997808 | |

| Record name | 6-Butoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76412-62-9 | |

| Record name | O(6)-n-Butylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076412629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Butoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butoxy-9H-purin-2-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with a butoxy group.

Industrial Production Methods: While specific industrial production methods for 6-butoxy-9H-purin-2-amine are not widely documented, the general approach involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Butoxy-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: Formation of oxo-purine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

6-Butoxy-9H-purin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-butoxy-9H-purin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Substituent Variations at Position 6

The substituent at position 6 critically impacts physicochemical properties and biological activity. Key analogues include:

2.1.1 6-Chloro-9H-purin-2-amine

- Structure : Chloro (-Cl) at position 4.

- Synthesis: Prepared via alkylation of 2-amino-6-chloropurine with propargyl bromide (49% yield) .

- Key Features :

2.1.2 6-(Cyclohexylmethoxy)-9H-purin-2-amine

- Structure : Cyclohexylmethoxy (-OCH₂C₆H₁₁) at position 5.

- Synthesis: Reacting cyclohexylmethanol with 2-amino-6-chloropurine using NaH/THF (75% yield) .

- Higher molecular weight (MW = 293.3 g/mol) and lipophilicity (logP ~3.5) than 6-butoxy derivatives. Demonstrated in NU6102, a sulfonamide-containing analogue with CDK2 inhibitory activity (76% purity) .

2.1.3 6-(3-Aminobenzyloxy)-2-fluoro-9H-purine

- Structure: 3-Aminobenzyloxy (-OCH₂C₆H₄NH₂) at position 6, fluorine (-F) at position 2.

- Synthesis : Hydrogen-free conditions with NaH/THF (70% yield) .

- Fluorine at position 2 increases metabolic stability and electronegativity .

2.2 Reaction Conditions and Yields

- Trends : Bulky alkoxy groups (e.g., cyclohexylmethoxy) require longer reaction times but achieve moderate yields. Chloro derivatives serve as intermediates for further functionalization .

Structural Insights from NMR and Crystallography

- 6-(Cyclohexylmethoxy)-9H-purin-2-amine : ¹H NMR shows characteristic shifts for cyclohexyl protons (δ 1.1–1.8 ppm) and purine H8 (δ 8.2 ppm) .

- 6-Chloro-9H-purin-2-amine : ¹³C NMR confirms C6-Cl (δ 145 ppm) and C2-NH₂ (δ 160 ppm) .

- Crystallography : Analogues like N-benzyl-9-isopropyl-9H-purin-6-amine reveal planar purine rings and van der Waals interactions with hydrophobic residues .

Biological Activity

6-butoxy-9H-purin-2-amine is a purine derivative with the molecular formula CHNO. It belongs to the class of 6-aminopurines and has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by the butoxy substituent on the purine ring, influences its pharmacological properties and mechanisms of action.

The molecular weight of 6-butoxy-9H-purin-2-amine is approximately 207.23 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.23 g/mol |

| Chemical Class | 6-Aminopurines |

The biological activity of 6-butoxy-9H-purin-2-amine primarily involves its role as an enzyme inhibitor. It is known to bind to the active sites of specific enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects against certain diseases. The precise molecular targets and pathways are still under investigation, but initial studies suggest that it may affect cell proliferation and apoptosis mechanisms.

Antiproliferative Effects

Research has demonstrated that 6-butoxy-9H-purin-2-amine exhibits significant antiproliferative activity against certain cancer cell lines. For instance, studies involving leukemia cell lines such as Jurkat (acute T-cell leukemia) and K562 (chronic erythroleukemia) revealed that compounds similar to 6-butoxy-9H-purin-2-amine induce apoptosis through mechanisms involving cell cycle arrest and activation of caspases .

Case Study: Jurkat Cells

In a study where Jurkat cells were treated with various purine analogues, it was found that:

- Compound 6d : Showed a strong apoptotic effect with an IC value determined via MTT assays.

- Mechanism : Induction of apoptosis was confirmed through Annexin-V staining and flow cytometry, indicating increased phosphatidylserine exposure on the cell membrane .

Enzyme Inhibition

6-butoxy-9H-purin-2-amine has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism. This property is crucial for its potential therapeutic applications in diseases characterized by dysregulated nucleotide synthesis.

Comparison with Related Compounds

The biological activity of 6-butoxy-9H-purin-2-amine can be contrasted with other substituted purines:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 6-Methoxy-9H-purin-2-amine | Methoxy group | Moderate enzyme inhibition |

| 6-Ethoxy-9H-purin-2-amine | Ethoxy group | Lower antiproliferative effect |

| 6-Pentyloxy-9H-purin-2-amine | Pentyloxy group | Enhanced cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.